molecular formula C9H9N3O B2804859 N-(1H-indazol-5-yl)acetamide CAS No. 95574-27-9

N-(1H-indazol-5-yl)acetamide

Cat. No. B2804859
Key on ui cas rn: 95574-27-9
M. Wt: 175.19 g/mol
InChI Key: XGVHKKOLBJMLLQ-UHFFFAOYSA-N
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Patent
US09315513B2

Procedure details

By referring to the Step 3 of Example 1, 5-aminoindazole (5 g, 37.6 mmol), AcOH (20 mL) and Ac2O (5 mL), were used, concentrated to obtain a crude product that was directly used in the next step of reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[CH3:11][C:12](OC(C)=O)=[O:13]>CC(O)=O>[C:12]([NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2)(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C2C=NNC2=CC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C2C=NNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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